molecular formula C16H25BO2 B8525314 2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8525314
M. Wt: 260.2 g/mol
InChI Key: KKEGRORISWZOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-butylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate (K2CO3), and solvents such as toluene or dioxane. The reaction is typically carried out under mild conditions, making it suitable for a wide range of functional groups .

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research In chemistry, it is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds In biology, it can be used to label biomolecules for imaging and diagnostic purposesIn industry, it is used in the production of advanced materials and fine chemicals .

Mechanism of Action

The mechanism of action of 2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the organoboron compound to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrate .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other organoboron reagents such as bis(pinacolato)diboron and phenylboronic acid. These compounds share similar reactivity and are also used in Suzuki–Miyaura coupling reactions .

Uniqueness: What sets 2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique structure, which provides enhanced stability and reactivity in coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .

Properties

Molecular Formula

C16H25BO2

Molecular Weight

260.2 g/mol

IUPAC Name

2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO2/c1-6-7-9-13-10-8-11-14(12-13)17-18-15(2,3)16(4,5)19-17/h8,10-12H,6-7,9H2,1-5H3

InChI Key

KKEGRORISWZOJR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCCC

Origin of Product

United States

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